2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate

Description

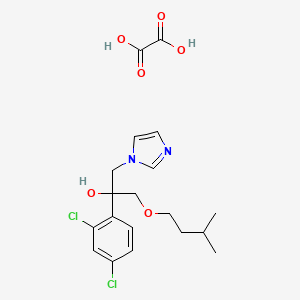

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate is a synthetic imidazole derivative characterized by a 2,4-dichlorophenyl group, an imidazole ring, and an isoamyloxy side chain. The compound’s oxalate salt form likely enhances its physicochemical properties, such as solubility or stability, compared to its free base counterpart.

The compound’s structure features a propanol backbone substituted at position 2 with the dichlorophenyl group, at position 1 with the imidazole ring, and at position 3 with isoamyloxy (a branched pentyl ether). This substitution pattern distinguishes it from related compounds, which may exhibit variations in ether chain length, heterocyclic moieties, or counterion selection.

Properties

CAS No. |

83337-78-4 |

|---|---|

Molecular Formula |

C19H24Cl2N2O6 |

Molecular Weight |

447.3 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(3-methylbutoxy)propan-2-ol;oxalic acid |

InChI |

InChI=1S/C17H22Cl2N2O2.C2H2O4/c1-13(2)5-8-23-11-17(22,10-21-7-6-20-12-21)15-4-3-14(18)9-16(15)19;3-1(4)2(5)6/h3-4,6-7,9,12-13,22H,5,8,10-11H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

RUOMKCGXLIPFRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate typically involves multiple steps. The initial step often includes the formation of the imidazole ring, followed by the introduction of the dichlorophenyl group. The final step involves the attachment of the isoamyloxy group and the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while reduction could lead to the formation of simpler alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with imidazole moieties exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of imidazole derivatives that showed promising antimicrobial efficacy against various bacterial strains. The incorporation of the 2-(2,4-Dichlorophenyl) group enhances the compound's activity by improving its interaction with microbial cell membranes .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives containing imidazole and oxadiazole structures exhibit potent activity against several cancer cell lines. For example, compounds similar to 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate demonstrated selective inhibition against renal cancer cell lines with low IC50 values, indicating strong anticancer potential .

Study on Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that compounds with similar structural features to this compound exhibited enhanced antimicrobial activity. The results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria, making them suitable candidates for developing new antimicrobial agents .

Evaluation of Anticancer Activity

In another research effort, derivatives of imidazole were synthesized and screened for their anticancer activity against a panel of human tumor cell lines. The study found that certain derivatives exhibited high selectivity and potency against specific cancer types, suggesting that modifications to the imidazole structure can lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, while the isoamyloxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

Heterocycle : The target compound and imazalil/enilconazole share an imidazole core, whereas etaconazole and propiconazole are triazole derivatives. Triazoles generally exhibit stronger binding to fungal cytochrome P450 enzymes, impacting their spectrum and resistance profiles .

Salt Form : The oxalate salt may improve water solubility relative to free bases or sulfate salts, aiding formulation .

Physicochemical Properties

While direct data on the target compound are lacking, inferences can be drawn from structural analogs:

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate is a synthetic derivative that exhibits notable biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

- Molecular Formula: C17H20Cl2N2O4

- Molecular Weight: 373.26 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Structural Characteristics

The compound features a dichlorophenyl group and an imidazole ring, which are significant for its biological interactions. The isoamyloxy group contributes to its solubility and bioavailability.

Antimicrobial Properties

Research has indicated that derivatives of imidazole, such as the compound , possess significant antimicrobial properties. A study highlighted that compounds containing imidazole rings show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that it can scavenge free radicals effectively, thus protecting cells from oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with cellular receptors and enzymes. It may inhibit specific pathways involved in inflammation and cell proliferation, making it a candidate for anti-inflammatory drug development.

Case Studies

- Antimicrobial Efficacy:

- Oxidative Stress Reduction:

- Kidney Stone Prevention:

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Kidney Stone Prevention | Inhibition of calcium oxalate crystallization |

Table 2: Comparative Analysis of Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-3-isoamyloxy-2-propanol oxalate, and how can reaction yields be improved?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and oxalate salt formation. Key steps include:

- Catalyst selection : Use Raney nickel instead of palladium on carbon to avoid dehalogenation during hydrogenation (critical for preserving the 2,4-dichlorophenyl group) .

- Solvent optimization : Ethanol or water improves intermediate stability during cyclization .

- Yield monitoring : LC-MS or HPLC tracks intermediates, ensuring >90% conversion before proceeding to oxalate salt formation .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

- Methodology :

- Solubility profiling : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Evidence suggests 1300 g/L solubility in aqueous ethanol (20°C) for analogous imidazole derivatives .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC analysis to identify hydrolysis-sensitive sites (e.g., oxalate ester linkage) .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., imidazole C-H protons at δ 7.2–7.8 ppm, dichlorophenyl aromatic signals) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₉H₂₁Cl₂N₂O₄⁺ requires m/z 411.09) .

Advanced Research Questions

Q. How does stereochemistry at the propanol moiety influence antifungal activity, and how can enantiomers be resolved?

- Methodology :

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers .

- Bioactivity assays : Compare MIC values against Candida albicans; (S)-enantiomers often show 10-fold higher potency due to improved target (CYP51) binding .

Q. What mechanisms underlie contradictory data in cytotoxicity studies across cell lines?

- Methodology :

- Dose-response profiling : Test IC₅₀ values in hepatic (HepG2) and renal (HEK293) cells to identify organ-specific toxicity.

- Metabolic profiling : Use LC-MS/MS to detect reactive metabolites (e.g., imidazole ring oxidation products) that may explain discrepancies .

Q. How can computational modeling predict binding interactions with fungal CYP51 enzymes?

- Methodology :

- Docking studies : Use AutoDock Vina with CYP51 crystal structures (PDB: 1EA1) to model hydrogen bonds between the imidazole group and heme iron .

- MD simulations : Assess binding stability over 100 ns trajectories; focus on hydrophobic interactions with the dichlorophenyl group .

Q. What strategies improve the compound’s bioavailability in preclinical models?

- Methodology :

- Prodrug design : Replace isoamyloxy with PEGylated groups to enhance aqueous solubility .

- Nanocarrier encapsulation : Use liposomal formulations to bypass first-pass metabolism; monitor plasma half-life in rodent PK studies .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the compound’s metabolic stability?

- Resolution : Variability arises from assay conditions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.